molecular formula C5H10Cl2N4 B138384 2,3,6-Triaminopyridine dihydrochloride CAS No. 20284-90-6

2,3,6-Triaminopyridine dihydrochloride

カタログ番号: B138384
CAS番号: 20284-90-6
分子量: 197.06 g/mol
InChIキー: OLOSAKLIEXRQST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6-Triaminopyridine dihydrochloride (TAP·2HCl) is a metabolite of the urinary analgesic phenazopyridine hydrochloride (PAP), formed via metabolic deamination and reduction pathways . Its molecular formula is C₅H₁₀Cl₂N₄ (molecular weight: 197.07 g/mol), and it exists as a dihydrochloride salt with a purity >95% (HPLC) . Structurally, TAP·2HCl features three amino groups at the 2-, 3-, and 6-positions of the pyridine ring, contributing to its high polarity and stability in aqueous solutions .

TAP·2HCl is pharmacologically significant due to its role in phenazopyridine-associated toxicity. Studies demonstrate that it autoxidizes at physiological pH, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative damage in erythrocytes (e.g., methemoglobinemia, glutathione depletion) . Its acute toxicity exceeds that of phenazopyridine, with documented cases of renal failure and rhabdomyolysis in overdose scenarios .

科学的研究の応用

Pharmacological Applications

1. Metabolite of Phenazopyridine
TAP is recognized as a novel metabolite of phenazopyridine, which is commonly used as a urinary analgesic. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for therapeutic applications in treating urinary tract discomfort .

2. Antimalarial Activity
Recent studies have highlighted the potential of triaminopyrimidines, including TAP, as fast-acting antimalarial agents. In mouse models of Plasmodium falciparum malaria, compounds derived from this class demonstrated efficacy with effective doses (ED99) under 30 mg/kg. The promising pharmacokinetic profile suggests that a single dose could maintain therapeutic levels for several days .

3. Ion Channel Modulation
Research indicates that TAP can modulate ion channels, particularly affecting tight junction permeability in pancreatic tissues. This property may have implications for drug delivery systems and the understanding of cellular permeability mechanisms .

Analytical Applications

1. HPLC Method Development
TAP has been utilized in high-performance liquid chromatography (HPLC) methods for the selective determination of related compounds in pharmaceutical formulations. The stability and resolution achieved using TAP as a standard allow for accurate quantification of phenazopyridine and its metabolites in biological samples .

2. Quality Control in Pharmaceutical Production
As a reference standard, TAP is essential for quality control processes in the production of phenazopyridine formulations. Its use ensures compliance with regulatory standards during the development of new drug applications (NDA) and abbreviated new drug applications (ANDA) .

Case Study 1: Efficacy Against Malaria

In a study published in Nature, researchers investigated the efficacy of TAP derivatives against resistant strains of P. falciparum. The findings indicated that certain modifications to the TAP structure improved potency while reducing off-target effects, such as cardiac toxicity (hERG inhibition). This study underscores the importance of structural optimization in developing effective antimalarial therapies .

Case Study 2: Ion Channel Studies

A study conducted on rabbit pancreatic tissues showed that TAP effectively reduced increased permeability induced by acetylcholine. This research provides insights into the potential therapeutic roles of TAP in managing conditions related to tight junction dysfunctions .

Table 1: Summary of Pharmacological Activities

Compound Activity Efficacy Reference
2,3,6-TriaminopyridineAntimalarialED99 < 30 mg/kg
PhenazopyridineUrinary analgesicEffective for UTIs
TAP MetaboliteIon channel modulationReduced permeability

Table 2: HPLC Method Parameters

Parameter Value
Mobile PhaseAcetonitrile/Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm
Retention TimeTAP - 5.6 min

類似化合物との比較

Structural and Functional Analogues

1,2,4-Triaminobenzene (TAB)

  • Structural Similarity: Both TAP·2HCl and TAB are polyaminated aromatic compounds. TAB lacks the pyridine ring but shares three amino groups in adjacent positions.
  • Toxicity Profile : TAB also generates O₂⁻ and H₂O₂ via autoxidation, causing oxidative stress. This mechanistic similarity explains their overlapping hematotoxic effects (e.g., methemoglobinemia) .

Triethylenetetramine Dihydrochloride (Trientine)

  • Structural Contrast : Trientine (C₆H₁₈N₄·2HCl) is a linear polyamine with four nitrogen atoms, lacking aromaticity.
  • Therapeutic Use : Trientine is a copper-chelating agent for Wilson’s disease, contrasting with TAP·2HCl’s role as a toxic metabolite .
  • Safety : Trientine exhibits lower acute toxicity (LD₅₀ > 1,000 mg/kg in rodents) compared to TAP·2HCl (LD₅₀ ~270 mg/kg for phenazopyridine hydrochloride) .

Pyridoxamine Dihydrochloride

  • Structural Features: Pyridoxamine (C₈H₁₄Cl₂N₂O₂) has a hydroxymethyl and aminomethyl group on the pyridine ring, differing from TAP·2HCl’s triamino substitution.
  • Function : A vitamin B6 analog, pyridoxamine is used to inhibit advanced glycation end-products, highlighting its divergent biological role .

Physicochemical and Analytical Comparisons

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Stability in Water Key Applications
TAP·2HCl C₅H₁₀Cl₂N₄ 197.07 1.57 High Phenazopyridine metabolite
1,2,4-Triaminobenzene C₆H₇N₃ 121.14 0.89 Moderate Dye intermediate
Trientine·2HCl C₆H₁₈N₄·2HCl 219.12 -2.1 High Copper chelation
Pyridoxamine·2HCl C₈H₁₄Cl₂N₂O₂ 241.11 -1.3 High Vitamin B6 analog

Analytical Differentiation

  • HPLC Separation : TAP·2HCl is distinguishable from phenazopyridine using a BDS Hypersil C18 column with acetonitrile-water (75:25 v/v) mobile phase, achieving baseline separation (retention time: 4.2 min for TAP vs. 6.8 min for PAP) .
  • Spectroscopic Signatures : TAP·2HCl exhibits UV absorption at 280 nm, overlapping with PAP but resolvable via chromatographic methods .

Toxicity and Pharmacokinetic Differences

Table 2: Toxicity Profiles

Compound Acute Toxicity (LD₅₀, rodents) Key Toxic Mechanisms Clinical Risks
TAP·2HCl ~270 mg/kg (i.p., mice) Autoxidation, oxidative stress Methemoglobinemia, renal failure
1,2,4-Triaminobenzene 150 mg/kg (oral, rats) Radical generation, DNA adducts Carcinogenicity (suspected)
Trientine·2HCl >1,000 mg/kg (oral, rats) Copper depletion Rare hypersensitivity
Pyridoxamine·2HCl >2,000 mg/kg (oral, mice) None reported Generally recognized as safe (GRAS)

Metabolic Pathways

  • TAP·2HCl is a terminal metabolite of phenazopyridine, excreted renally without further biotransformation .
  • In contrast, trientine undergoes minimal metabolism, acting as a direct copper chelator .

生物活性

2,3,6-Triaminopyridine dihydrochloride is a derivative of pyridine and has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This compound is notably a metabolite of phenazopyridine, a commonly used urinary tract analgesic. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Chemical Formula : C6H9Cl2N5
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 1004-38-2

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to affect renal function and muscle integrity in animal models. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : It has been linked to the inhibition of certain enzymes that play a role in metabolic pathways.
  • Toxicological Effects : Studies have indicated that high doses can lead to muscle necrosis and renal damage due to direct toxic effects on renal tubules .

Renal Toxicity

A significant case study highlighted the renal toxicity associated with 2,3,6-triaminopyridine. In a reported case, a patient developed acute renal failure after ingesting large quantities of phenazopyridine, leading to elevated levels of this metabolite. The renal damage was characterized by:

  • Acute Tubular Necrosis : Histological examinations revealed vacuolization and necrosis in distal tubules.
  • Clinical Presentation : The patient exhibited oliguria and elevated creatinine levels, peaking 11 days post-ingestion .

Muscle Necrosis

Another study focused on the effects of 2,3,6-triaminopyridine on muscle tissue in rats. The findings suggested that:

  • Histopathological Changes : Muscle necrosis was observed following administration, indicating potential myotoxic effects.
  • Dose-Dependent Response : Higher doses correlated with increased severity of muscle damage .

Research Findings

StudyFindings
Case Report (2014)Acute renal failure without methemoglobinemia after phenazopyridine ingestion; peak creatinine at 10.7 mg/dL .
Toxicology Study (2014)Induced muscle necrosis and renal damage in rats; histological evidence of tubular necrosis .
Enzymatic Activity (2015)Inhibition of key metabolic enzymes linked to renal and muscular toxicity .

Pharmacological Implications

Given its biological activity, this compound may have implications in both therapeutic contexts and as a potential toxic agent:

  • Therapeutic Potential : While primarily known for its adverse effects, understanding its mechanisms could lead to novel therapeutic applications if these can be modulated.
  • Safety Considerations : The documented toxicity necessitates caution in clinical settings, particularly regarding dosage and patient monitoring.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,3,6-Triaminopyridine dihydrochloride (TAP) in biological samples?

A reversed-phase HPLC method using a BDS Hypersil C18 column with a mobile phase of acetonitrile-water (75:25, v/v) and UV detection at 280 nm provides robust separation of TAP from its parent compound, phenazopyridine hydrochloride (PAP). The method is validated for linearity (5–45 µg/mL), with an LOD of 0.773 µg/mL . This protocol is critical for pharmacokinetic studies or metabolite tracking in urine, as TAP is a major PAP metabolite .

Q. How does the dihydrochloride form influence the compound’s physicochemical properties?

The dihydrochloride salt (2:1 HCl-to-base ratio) enhances aqueous solubility and stability compared to monohydrochloride forms. This is particularly advantageous for in vitro assays requiring precise solubility profiles, such as cellular uptake or enzymatic studies .

Q. What safety precautions are necessary when handling TAP in laboratory settings?

TAP exhibits higher acute toxicity than its parent compound, PAP (e.g., lower LD₅₀ in animal models). Researchers should use PPE (gloves, lab coats) and conduct toxicity assessments using standardized protocols, such as OECD guidelines, to establish safe exposure limits .

Advanced Research Questions

Q. How can computational chemistry models predict TAP’s stability and reactivity in metabolic pathways?

Density functional theory (DFT) calculations can evaluate the energy states of potential metabolites. For example, DFT identified TAP as the most stable metabolite of PAP due to its lower Gibbs free energy, guiding experimental prioritization of toxicological assays . Advanced software (e.g., Gaussian, ORCA) can simulate TAP’s interaction with enzymes like cytochrome P450 to predict metabolic fates .

Q. What experimental designs resolve contradictions between in vitro and in vivo toxicity data for TAP?

Use factorial designs (e.g., 3² factorial) to test variables like dosage, exposure duration, and metabolic inhibitors. For instance, in vivo studies in rabbits revealed that 85% of orally administered PAP is excreted as TAP within 12 hours, necessitating correlation with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) to address discrepancies .

Q. How can HPLC methods be optimized to separate TAP from structurally similar amines in complex matrices?

Adjust mobile phase composition (e.g., gradient elution with 0.1% formic acid) or column chemistry (e.g., HILIC columns) to resolve co-eluting species. Theoretical plate count (>2000) and peak asymmetry (<1.5) should be validated using spiked samples. This approach mitigates interference from endogenous amines like histamine or spermidine .

Q. What strategies validate TAP’s role in epigenetic modulation or receptor binding studies?

Combine CRISPR-Cas9 gene editing (e.g., LSD1 knockout models) with TAP treatment to assess changes in histone methylation (H3K4me2/H3K9me2). For receptor studies, use competitive binding assays (e.g., radiolabeled ligands for CXCR4) and monitor receptor internalization via confocal microscopy .

Q. Methodological Considerations

  • Toxicity Risk Assessment : Compare TAP’s IC₅₀ values (e.g., in HEK293 cells) with its parent compound using MTT assays. Dose-response curves should account for interspecies differences, as murine models may underestimate human toxicity .
  • Metabolite Tracking : Use isotopically labeled PAP (e.g., ¹⁴C-PAP) in mass spectrometry to quantify TAP formation in real-time, ensuring detection limits align with urinary excretion rates .
  • Data Validation : Cross-reference HPLC results with computational predictions (e.g., molecular docking for metabolite stability) to reduce false positives in complex biological samples .

特性

IUPAC Name

pyridine-2,3,6-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSAKLIEXRQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,6-Triaminopyridine dihydrochloride
2,3,6-Triaminopyridine dihydrochloride
2,3,6-Triaminopyridine dihydrochloride
2,3,6-Triaminopyridine dihydrochloride
2,3,6-Triaminopyridine dihydrochloride
2,3,6-Triaminopyridine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。